![molecular formula C23H24N2O5 B2802957 (Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 946262-67-5](/img/structure/B2802957.png)
(Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
- Synthesis and Herbicidal Activity of Cyanoacrylates : A study by Wang et al. (2004) explored the synthesis of cyanoacrylates, including compounds similar to the one , demonstrating their effectiveness as herbicides inhibiting PSII electron transport. These compounds showed promising herbicidal activities comparable to other herbicides like chloropyridyl or chlorophenyl analogues Wang, Li, Li, & Huang, 2004.
Anticancer Activity
N-(di/trimethoxyaryl)-5-arylisoxazole-3-carboxamides Against Breast Cancer : Saeedi et al. (2020) synthesized and evaluated a series of N-(di or trimethoxyaryl)-5-arylisoxazole-3-carboxamide derivatives, including compounds structurally similar to the target compound, against human breast cancer cell lines. They found significant cytotoxicity and apoptotic activity in some of these compounds Saeedi, Hashemi, Mahdavi, et al., 2020.
Isoxazolyl Benzoimidazolyl Benzamides and Acrylamides as Antimicrobial Agents : Rajanarendar et al. (2008) synthesized novel compounds, including isoxazolyl acrylamides, and assessed their antimicrobial activities against bacteria and fungi. Some compounds showed superior activities compared to standard drugs Rajanarendar, Ramu, Reddy, & Shaik, 2008.
Tissue Engineering
- Degradable, Thermo-Sensitive Poly(N-isopropyl acrylamide)-Based Scaffolds : Galperin, Long, and Ratner (2010) developed a thermoresponsive poly(N-isopropyl acrylamide)-based scaffold with controlled porosity for tissue engineering. This scaffold showed potential in facilitating angiogenesis and biointegration due to its degradable and thermoresponsive properties Galperin, Long, & Ratner, 2010.
Medicinal Chemistry
- Antimitotic Agents with Aminoisoxazole Moiety : Sadovnikov et al. (2022) designed novel antimitotic agents using aminoisoxazole moieties, including compounds with structural similarities to the target compound. These agents were evaluated for their cytotoxicity and selectivity to cancer cells, showing promising results Sadovnikov, Vasilenko, Gracheva, et al., 2022.
Photophysical Properties
- Photophysical Properties of Acrylonitrile Derivatives : Castillo et al. (2021) studied the photophysical properties of acrylonitrile derivatives with core pyridine and phenyl moieties, which are structurally related to the target compound. They focused on their solvatochromism and solid-state properties, contributing to the understanding of these compounds' optical properties Castillo, Ceballos, Santos, et al., 2021.
Eigenschaften
IUPAC Name |
(Z)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-15-5-8-17(9-6-15)19-13-18(25-30-19)14-24-22(26)10-7-16-11-20(27-2)23(29-4)21(12-16)28-3/h5-13H,14H2,1-4H3,(H,24,26)/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZMDRMUKLZVHR-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.